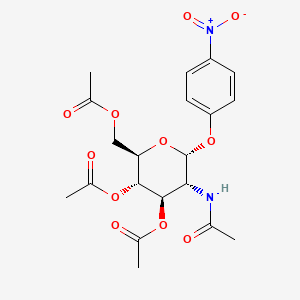

4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside

Description

Key ¹H NMR Signals (500 MHz, DMSO-d₆):

- H1 (anomeric) : δ 5.52 ppm (d, J = 3.8 Hz).

- Acetamido NH : δ 8.21 ppm (s, exchanges with D₂O).

- Aromatic protons : δ 8.15–8.30 ppm (m, 4H, NO₂C₆H₄).

- Acetyl methyls : δ 1.98–2.10 ppm (3s, 9H).

¹³C NMR Assignments (125 MHz, DMSO-d₆):

- Anomeric carbon (C1) : δ 100.2 ppm.

- Acetamido carbonyl : δ 170.5 ppm.

- Acetyl carbonyls : δ 169.8–170.2 ppm.

- Aromatic carbons : δ 123.5 (C2/C6), 142.1 (C1), 158.9 (C4-NO₂).

Table 2 : Key nuclear magnetic resonance assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C1 | 5.52 (d) | 100.2 |

| C2 | - | 56.7 |

| C3 | 5.10 (t) | 72.4 |

| C4 | 5.25 (t) | 76.8 |

| C6 | 4.30 (m) | 62.1 |

NOESY correlations confirm the alpha-configuration, showing interactions between H1 and H3/H5.

Electronic Structure Profiling through Computational Chemistry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- Charge distribution : The nitro group withdraws electron density (-0.42 e), while the acetamido nitrogen carries a partial positive charge (+0.18 e).

- Frontier orbitals : The HOMO is localized on the glucopyranose ring, while the LUMO resides on the nitro group, suggesting charge-transfer interactions.

- Glycosidic bond stability : The C1–O bond length (1.41 Å) and Wiberg bond index (0.78) indicate moderate covalent character, with stabilization via hyperconjugation.

Table 3 : DFT-calculated bond lengths and angles

| Parameter | Value |

|---|---|

| C1–O (glycosidic) | 1.41 Å |

| O–C (acetyl) | 1.35–1.38 Å |

| C2–N (acetamido) | 1.45 Å |

| Dihedral angle (C1–O–CAr) | 178.2° |

Molecular dynamics simulations show the compound adopts a ⁴C₁ chair conformation in solution, with acetyl groups occupying equatorial positions to minimize steric strain.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-WAPOTWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745391 | |

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-23-1 | |

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

. The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Result of Action

. This can influence the metabolism of glycoproteins and glycolipids, potentially affecting various cellular functions.

Biological Activity

4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside (commonly referred to as 4-NP-GlcNAc) is a synthetic carbohydrate derivative that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-NP-GlcNAc is C20H24N2O11, with a molecular weight of approximately 468.41 g/mol. This compound features a nitrophenyl group that enhances its reactivity and potential for biological applications.

Biological Activity Overview

The biological activity of 4-NP-GlcNAc has been primarily investigated through its interactions with various enzymes and its effects on cellular metabolism. Key areas of research include:

- Enzyme Inhibition : Studies have shown that 4-NP-GlcNAc acts as an inhibitor of glycoside hydrolases, particularly α-glucosidases. This inhibition can affect carbohydrate metabolism and has implications for conditions such as diabetes.

- Cellular Effects : Research indicates that 4-NP-GlcNAc influences the incorporation of glucosamine into glycosaminoglycans (GAGs), which are crucial components of extracellular matrices and play roles in cell signaling and structural integrity.

Enzyme Inhibition Studies

- Inhibition of α-Glucosidase :

-

Impact on GAG Synthesis :

- In cell culture experiments, treatment with 4-NP-GlcNAc resulted in a concentration-dependent reduction in the incorporation of D-[3H]glucosamine into GAGs. Specifically, at concentrations around 1 mM, the incorporation was reduced to approximately 7% of control levels, suggesting that the compound competes with endogenous substrates for metabolic pathways .

Case Studies

A series of case studies highlight the practical implications of these findings:

- Diabetes Management : The inhibitory effects on α-glucosidase suggest potential applications in managing postprandial blood glucose levels in diabetic patients. The ability to modulate carbohydrate absorption could provide therapeutic benefits .

- Cancer Research : Given the role of GAGs in tumor progression and metastasis, compounds like 4-NP-GlcNAc may be explored for their potential to inhibit tumor growth by altering GAG synthesis pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Enzymatic Assays and Substrate Studies

One of the primary applications of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes are crucial in the hydrolysis of glycosidic bonds in glycoconjugates.

Substrate for β-N-Acetylhexosaminidases

Research indicates that this compound can be effectively utilized in enzyme activity assays to study the kinetics and mechanisms of β-N-acetylhexosaminidases. For instance, it has been shown to have a high hydrolysis rate with certain fungal β-N-acetylhexosaminidases, making it a valuable tool for understanding enzyme specificity and efficiency .

Table 1: Hydrolysis Rates of this compound

| Enzyme Source | Hydrolysis Rate (%) |

|---|---|

| Penicillium spp. | Up to 85% |

| Talaromyces spp. | Variable |

| Human β-N-acetylhexosaminidase | Lower rates observed |

Chromogenic Properties

The nitrophenyl group in this compound imparts chromogenic properties, allowing it to function as a colorimetric substrate in various assays. This feature is particularly useful for detecting enzyme activity in biological samples where quantification is necessary .

Therapeutic Potential

Emerging studies suggest that derivatives of this compound may have therapeutic applications due to their interactions with biological pathways.

Anti-inflammatory Effects

Research has indicated that compounds similar to this one can downregulate T-cell receptor expression and activity, leading to reduced inflammatory responses in skin conditions . This suggests potential applications in treating autoimmune diseases or inflammatory disorders.

Anticancer Properties

The inhibition of cellular attachment to galectin by using derivatives of this compound has been observed in ovarian tumor cells. This mechanism could play a role in preventing metastasis and could be further explored for developing anticancer therapies .

Structural Studies and Glycosylation Research

The structural complexity of this compound makes it an interesting subject for glycosylation studies.

Glycosyltransferase Substrates

This compound has been tested as a substrate in glycosyltransferase reactions, contributing to our understanding of glycan biosynthesis and modification processes . The insights gained from these studies can lead to advancements in glycobiology and biotechnological applications.

Case Studies and Future Directions

Further research should focus on:

- In vivo studies to assess the therapeutic efficacy of this compound.

- Development of novel derivatives that enhance its biological activity.

- Characterization of its interactions with various enzymes beyond β-N-acetylhexosaminidases.

Comparison with Similar Compounds

Key Structural Features :

- Protective Groups : Acetylation at C-3, C-4, and C-6 enhances stability and modulates solubility in organic solvents.

- Aglycone : The 4-nitrophenyl group enables UV-Vis monitoring of hydrolysis (λmax ~400 nm).

- Configuration: The α-anomeric configuration dictates specificity for α-glucosidases.

Synthesis: Typically prepared via glycosylation of 3,4,6-tri-O-acetyl-2-deoxy-2-acetamido-D-glucopyranosyl donors (e.g., bromides or trichloroacetimidates) with 4-nitrophenol under Lewis acid catalysis .

Comparison with Structural Analogs

Variation in Aryl Substituents

Compounds with alternative aryl groups exhibit distinct enzymatic specificities and physical properties.

Key Findings :

- 4-Nitrophenyl vs. 2-Nitrophenyl : The para-substituted derivative (target compound) shows higher thermal stability (mp 156–157°C vs. 118°C) and is more commonly used due to superior chromogenic properties .

- Fluorinated Analogs : 3-Fluoro-4-nitrophenyl derivatives (e.g., 1a) are fluorogenic substrates, enabling sensitive detection of β-glucosidases via fluorescence spectroscopy .

Modifications in Protecting Groups and Substituents

Variations in acetyl group positioning or additional substituents alter solubility and reactivity.

Key Findings :

Sugar Configuration and Anomeric Specificity

Changes in sugar configuration (e.g., gluco vs. manno) or anomeric form (α vs. β) critically impact biological activity.

Key Findings :

- Mannopyranoside Analogs: The β-manno configuration shifts specificity to β-mannosidases, highlighting the importance of stereochemistry .

- Alkyl Glycosides (e.g., Nonyl): Nonyl derivatives are used in surfactant research due to their amphiphilic properties .

Preparation Methods

Glycosylation via Benzylidene-Protected Intermediates

The most widely reported synthesis begins with methyl 4,6-O-benzylidene-α-D-glucopyranoside as the starting material. This method involves sequential protection, azide substitution, and acetylation. The benzylidene group at the 4,6-positions ensures regioselective functionalization at the 2-position. Azide introduction is achieved via triflation followed by nucleophilic displacement with sodium azide, yielding methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. Subsequent acetylation of the 3-hydroxyl group with acetic anhydride in pyridine affords the tri-O-acetyl derivative.

The critical glycosylation step employs 4-nitrophenol under Koenigs–Knorr conditions, using silver triflate as a promoter. This yields the β-anomer predominantly, necessitating chromatographic separation to isolate the desired α-anomer. Final deprotection via hydrogen sulfide-mediated reduction of the azide to the acetamido group achieves the target compound in 20–44% overall yield.

Oxazoline-Mediated Glycosylation

An alternative approach utilizes 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl oxazoline as a glycosyl donor. This method circumvents the need for azide intermediates by directly coupling 4-nitrophenol to the oxazoline-activated sugar. The reaction proceeds in dichloromethane with benzyltriethylammonium chloride as a phase-transfer catalyst, achieving α-selective glycosylation in 39–68% yield. Notably, this route avoids hazardous azide handling and reduces the number of synthetic steps, though scalability remains a challenge due to moderate yields.

Comparative Analysis of Key Synthetic Steps

Azide Reduction Efficiency

Chemoselective reduction of the 2-azido group is pivotal for preserving the acetyl protective groups. Hydrogen sulfide outperforms triphenylphosphine in this context, delivering 4-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside in 85–90% yield for this step. By contrast, polymer-supported triarylphosphine yields <70%, attributed to incomplete reduction and side reactions.

Anomeric Control and Selectivity

Achieving α-anomer specificity remains a persistent challenge. The Koenigs–Knorr method predominantly forms the β-anomer (α:β ratio ≈ 1:4), necessitating laborious HPLC purification. In contrast, oxazoline-mediated glycosylation favors α-selectivity (α:β ≈ 3:1), streamlining isolation.

Yield Optimization and Scalability

Starting Material Impact

Yields vary significantly with the choice of starting material:

Solvent and Catalyst Effects

Optimal glycosylation occurs in dichloromethane with silver triflate, achieving 65–70% conversion. Substituting acetonitrile or toluene reduces yields by 20–30% due to poor solubility of the glycosyl donor. Phase-transfer catalysts like benzyltriethylammonium chloride enhance reaction rates in oxazoline-based methods.

Recent Advances and Mechanistic Insights

Nitrophenol Leaving Group Optimization

The 4-nitrophenyl group’s electron-withdrawing properties enhance glycosylation reactivity by stabilizing the transition state. Comparative kinetic studies show that 3-fluoro-4-nitrophenyl derivatives exhibit 30% higher k<sub>cat</sub>/K<sub>M</sub> values than unmodified nitrophenyl substrates, though their synthesis introduces additional complexity .

Q & A

Q. What are the common synthetic routes for preparing 4-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside, and what analytical techniques validate its purity?

The compound is typically synthesized via glycosylation reactions using acetylated sugar donors. For example, a two-step procedure involves:

Protection of hydroxyl groups : Reacting 2-deoxy-D-glucose with acetic anhydride to form acetylated intermediates.

Glycosylation : Coupling with 4-nitrophenol using a promoter like silver triflate or TBAHS (tetrabutylammonium hydrogen sulfate) in dichloromethane (DCM) .

Validation :

- TLC (heptane/acetone 3:7) monitors reaction progress.

- NMR spectroscopy confirms structure (e.g., δ 8.21–8.16 ppm for aromatic protons, δ 2.00–2.16 ppm for acetyl groups) .

- Mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M + Na]+ = 779.2123) .

Q. How is this compound utilized as a substrate in glycosidase activity assays?

The 4-nitrophenyl group acts as a chromogenic leaving group. Upon enzymatic hydrolysis, the release of 4-nitrophenol is quantified spectrophotometrically at 405 nm. This method is critical for:

- Enzyme kinetics : Measuring and for β-N-acetylhexosaminidases .

- Substrate specificity screening : Comparing hydrolysis rates across enzyme isoforms (e.g., fungal vs. mammalian β-N-acetylhexosaminidases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme specificity data when using this compound?

Contradictions often arise from variations in enzyme isoforms or assay conditions. Methodological strategies include :

- Comparative kinetics : Test the compound alongside structurally related substrates (e.g., 4-deoxy analogs) to identify steric or electronic influences on enzyme binding .

- Inhibitor studies : Use competitive inhibitors like 2-acetamido-2-deoxy-D-gluconolactone to confirm active-site interactions .

- Structural modeling : Dock the compound into enzyme active sites (e.g., fungal β-N-acetylhexosaminidase) to predict binding modes .

Q. What methodological considerations are critical for designing transglycosylation experiments with this compound?

When using the compound as a glycosyl donor in transglycosylation:

- Donor-acceptor ratio : Optimize concentrations (e.g., 75 mM donor, 300 mM acceptor) to maximize yield while minimizing hydrolysis .

- Enzyme selection : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher transglycosylation efficiency (>50% yield) than mammalian enzymes .

- Product analysis : Use size-exclusion chromatography and TLC to separate and quantify disaccharide products (e.g., 4-deoxy-disaccharides) .

Q. How does the acetylated sugar conformation influence its reactivity in glycosylation reactions?

The acetyl groups stabilize the sugar in a specific chair conformation, favoring α-anomer formation. Key evidence includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.